molecular formula C24H23N7O5S B4327167 ETHYL 4-{[2-({5-[(2-METHYL-5-NITRO-1H-IMIDAZOL-1-YL)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETYL]AMINO}BENZOATE

ETHYL 4-{[2-({5-[(2-METHYL-5-NITRO-1H-IMIDAZOL-1-YL)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETYL]AMINO}BENZOATE

Cat. No.: B4327167
M. Wt: 521.6 g/mol
InChI Key: FHBVVGVKBIRSJO-UHFFFAOYSA-N
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Description

Ethyl 4-{[({5-[(2-methyl-5-nitro-1H-imidazol-1-yl)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}thio)acetyl]amino}benzoate is a complex organic compound that features a combination of imidazole, triazole, and benzoate moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-{[2-({5-[(2-METHYL-5-NITRO-1H-IMIDAZOL-1-YL)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETYL]AMINO}BENZOATE involves multiple steps, starting with the preparation of key intermediates. One common method involves the condensation of glyoxal, ammonia, and acetaldehyde to form the imidazole ring . The triazole ring can be synthesized through the reaction of hydrazine with carbon disulfide, followed by cyclization . The final step involves the coupling of these intermediates with ethyl 4-aminobenzoate under specific reaction conditions, such as the use of a base like triethylamine in a solvent like dimethylformamide (DMF) .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction progress. The scalability of the synthesis process is crucial for industrial applications, and methods such as flow chemistry may be employed to achieve this .

Scientific Research Applications

Ethyl 4-{[({5-[(2-methyl-5-nitro-1H-imidazol-1-yl)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}thio)acetyl]amino}benzoate has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of ETHYL 4-{[2-({5-[(2-METHYL-5-NITRO-1H-IMIDAZOL-1-YL)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETYL]AMINO}BENZOATE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication, thereby exerting its antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

    Metronidazole: A nitroimidazole derivative with antimicrobial properties.

    Tinidazole: Another nitroimidazole used for its antiprotozoal and antibacterial activities.

    Omeprazole: A benzimidazole derivative used as a proton pump inhibitor.

Uniqueness

Ethyl 4-{[({5-[(2-methyl-5-nitro-1H-imidazol-1-yl)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}thio)acetyl]amino}benzoate is unique due to its combination of imidazole, triazole, and benzoate moieties, which confer a broad range of chemical and biological activities. This structural complexity allows it to interact with multiple molecular targets, making it a versatile compound for various applications.

Properties

IUPAC Name

ethyl 4-[[2-[[5-[(2-methyl-5-nitroimidazol-1-yl)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N7O5S/c1-3-36-23(33)17-9-11-18(12-10-17)26-21(32)15-37-24-28-27-20(30(24)19-7-5-4-6-8-19)14-29-16(2)25-13-22(29)31(34)35/h4-13H,3,14-15H2,1-2H3,(H,26,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHBVVGVKBIRSJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)CN4C(=NC=C4[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N7O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

521.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ETHYL 4-{[2-({5-[(2-METHYL-5-NITRO-1H-IMIDAZOL-1-YL)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETYL]AMINO}BENZOATE
Reactant of Route 2
Reactant of Route 2
ETHYL 4-{[2-({5-[(2-METHYL-5-NITRO-1H-IMIDAZOL-1-YL)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETYL]AMINO}BENZOATE
Reactant of Route 3
ETHYL 4-{[2-({5-[(2-METHYL-5-NITRO-1H-IMIDAZOL-1-YL)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETYL]AMINO}BENZOATE
Reactant of Route 4
Reactant of Route 4
ETHYL 4-{[2-({5-[(2-METHYL-5-NITRO-1H-IMIDAZOL-1-YL)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETYL]AMINO}BENZOATE
Reactant of Route 5
Reactant of Route 5
ETHYL 4-{[2-({5-[(2-METHYL-5-NITRO-1H-IMIDAZOL-1-YL)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETYL]AMINO}BENZOATE
Reactant of Route 6
Reactant of Route 6
ETHYL 4-{[2-({5-[(2-METHYL-5-NITRO-1H-IMIDAZOL-1-YL)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETYL]AMINO}BENZOATE

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